2,3-dimethyl-5-phenyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Synthesis Analysis
The synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives can be efficiently achieved through ultrasound-assisted, regioselective, one-pot synthesis methods. For instance, a three-step synthesis utilizing KHSO4 in aqueous media under ultrasound irradiation has been developed, demonstrating the practicality and efficiency of generating these compounds (S. Kaping et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been confirmed through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and Mass spectral data. X-ray crystallography further ascertains the regioselectivity of the synthesis, providing detailed insights into the compound's molecular geometry and atomic arrangement (S. Kaping et al., 2020).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, showcasing their versatile chemical properties. The synthesis and structural modification of these compounds enable the exploration of their biological activities and potential applications in medicinal chemistry (A. Ivachtchenko et al., 2011; H. Sutherland et al., 2022).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in biological systems. These properties are directly influenced by the compound's molecular structure and substituents, affecting its pharmacokinetic and pharmacodynamic profiles.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of pyrazolo[1,5-a]pyrimidine derivatives, highlight their potential as bioactive molecules. These compounds exhibit a range of biological activities, which can be attributed to their ability to interact with various biological targets through specific chemical interactions (A. Ivachtchenko et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dimethyl-5-phenyl-N-[3-(triazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-14-15(2)23-26-18(20-9-6-11-25-12-10-21-24-25)13-17(22-19(14)26)16-7-4-3-5-8-16/h3-5,7-8,10,12-13,20H,6,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWBTJEZCMURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1C)NCCCN3C=CN=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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